molecular formula C13H17BO4 B2687843 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde CAS No. 2379560-89-9

2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Cat. No. B2687843
CAS RN: 2379560-89-9
M. Wt: 248.09
InChI Key: UKWVSMKUNWTVIN-UHFFFAOYSA-N
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Description

“2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde” is a chemical compound with the CAS Number: 1816937-59-3 . It has a molecular weight of 248.09 . The IUPAC name for this compound is 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 . The molecular structures of similar compounds have been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Modification of Benzaldehydes

Recent research has explored various methodologies in the synthesis and modification of benzaldehydes, a category that includes 2-Hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. For instance, Morrison and Burnell (2001) developed a method for synthesizing α-(hydroxymethyl)benzaldehyde derivatives, involving a Diels–Alder/retro-Diels–Alder process (Morrison & Burnell, 2001). Similarly, Yang and Ji (2013) utilized 2-Hydroxypropyl-β-cyclodextrin to mediate the synthesis of benzaldehyde in water, highlighting its potential as a biomimetic catalyst (Yang & Ji, 2013).

Catalytic Applications

A study by Koren-Selfridge et al. (2009) introduced a boron-substituted hydroxycycylopentadienyl ruthenium hydride, related to the structure of this compound, which exhibited catalytic activity in the hydroboration of aldehydes, imines, and ketones (Koren-Selfridge et al., 2009). This demonstrates the potential utility of similar compounds in catalytic processes.

Enzyme-Catalyzed Reactions

In the realm of biocatalysis, Kühl et al. (2007) researched the use of benzaldehyde lyase in the enantioselective formation of benzoin derivatives, an area where derivatives like this compound might find application (Kühl et al., 2007).

Applications in Organic Synthesis

The versatility of benzaldehydes in organic synthesis is further illustrated by research like that of Sashidhara et al. (2011), who developed a method for synthesizing 3,6-epoxy[1,5]dioxocines from 2-hydroxyaromatic benzaldehydes (Sashidhara et al., 2011). This kind of synthetic versatility is critical in the development of novel compounds and materials.

Chemosensors and Biocompatible Applications

Dhawa et al. (2020) explored the use of derivatives like 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde as fluorescent chemosensors for pH, a function that could potentially be extended to similar compounds like this compound (Dhawa et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

2-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(16)9(10)8-15/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWVSMKUNWTVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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